4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14537938
InChI: InChI=1S/C17H16BrFN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
SMILES:
Molecular Formula: C17H16BrFN2O4S
Molecular Weight: 443.3 g/mol

4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

CAS No.:

Cat. No.: VC14537938

Molecular Formula: C17H16BrFN2O4S

Molecular Weight: 443.3 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide -

Specification

Molecular Formula C17H16BrFN2O4S
Molecular Weight 443.3 g/mol
IUPAC Name 4-bromo-N-(4-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C17H16BrFN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Standard InChI Key AODQVNKKCDMDSX-UHFFFAOYSA-N
Canonical SMILES C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-N-(4-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide, reflects its three key substituents:

  • A bromine atom at the 4-position of the benzamide ring, enhancing electrophilic reactivity.

  • A 4-fluorophenyl group attached via an amide linkage, contributing to lipophilicity and electronic effects.

  • A morpholine-4-sulfonyl group at the 3-position, which improves solubility and potential target binding.

The canonical SMILES string C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Br\text{C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Br} encodes this arrangement, while the InChIKey AODQVNKKCDMDSX-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Physicochemical Data

Key properties include:

PropertyValue
Molecular FormulaC17H16BrFN2O4S\text{C}_{17}\text{H}_{16}\text{BrFN}_{2}\text{O}_{4}\text{S}
Molecular Weight443.3 g/mol
XLogP33.5 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors7 (amide O, sulfonyl O, morpholine O)
Rotatable Bond Count5

The compound’s moderate lipophilicity (XLogP3 ≈ 3.5) suggests balanced membrane permeability, while the sulfonyl group enhances aqueous solubility.

Synthesis and Preparation

General Synthetic Strategy

While explicit synthetic details for this compound are unavailable, its structure implies a multi-step route:

  • Benzamide Core Formation: Reaction of 4-bromo-3-sulfonylbenzoic acid with 4-fluoroaniline under coupling agents like EDC/HOBt.

  • Sulfonylation: Introduction of the morpholine sulfonyl group via nucleophilic substitution, likely using morpholine and a sulfonyl chloride precursor.

  • Purification: Chromatographic techniques to isolate the final product.

Comparative Analysis with Analogous Compounds

The synthesis of 4-((4-bromo-3-fluorophenyl)sulfonyl)morpholine (PubChem CID 58198830) involves sulfonylation of a bromo-fluorophenyl intermediate with morpholine, suggesting that similar conditions (e.g., dichloromethane solvent, triethylamine base) could apply to the target compound .

Biological Activities and Research Findings

Inferred Mechanisms of Action

Benzamide derivatives are known to interact with enzymes such as kinases and G-protein-coupled receptors. The sulfonyl group may facilitate hydrogen bonding with active-site residues, while the bromine atom could act as a leaving group in covalent inhibition.

Antimicrobial Activity

Morpholine sulfonamides often disrupt bacterial cell wall synthesis. The fluorine atom in this compound may enhance penetration through lipid bilayers, potentiating activity against Gram-positive pathogens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator